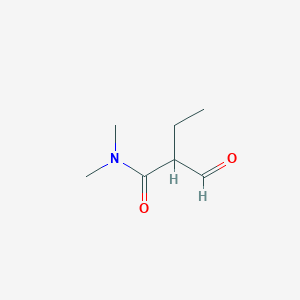![molecular formula C13H15NO4 B12556559 2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- CAS No. 189952-21-4](/img/structure/B12556559.png)
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- is an organic compound that belongs to the class of 1,3-diketones This compound is characterized by the presence of a nitro group and a phenyl group attached to the central carbon atom of the pentanedione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- can be achieved through several methods. One common approach involves the condensation of 2,4-pentanedione with a nitro-substituted phenylacetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The diketone structure can be reduced to a diol using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding diol.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学的研究の応用
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
作用機序
The mechanism of action of 2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The diketone structure can chelate metal ions, influencing enzymatic activities and other biochemical pathways.
類似化合物との比較
Similar Compounds
2,4-Pentanedione: A simpler diketone without the nitro and phenyl groups.
3-Nitroacetophenone: Contains a nitro group and a phenyl group but lacks the diketone structure.
Acetylacetone: Another 1,3-diketone with different substituents.
Uniqueness
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- is unique due to the combination of its nitro group, phenyl group, and diketone structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.
特性
CAS番号 |
189952-21-4 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
3-[(1R)-2-nitro-1-phenylethyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H15NO4/c1-9(15)13(10(2)16)12(8-14(17)18)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3/t12-/m0/s1 |
InChIキー |
OPKHMCBLQAHSEN-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
正規SMILES |
CC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
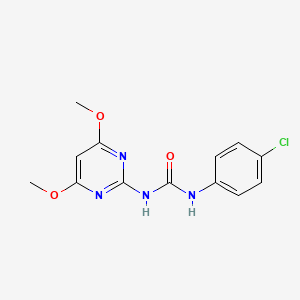
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
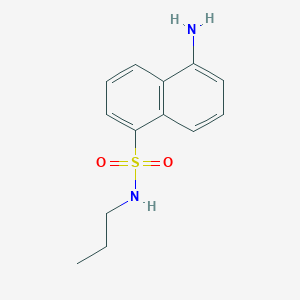

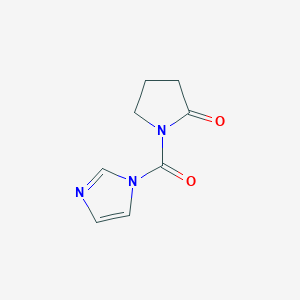
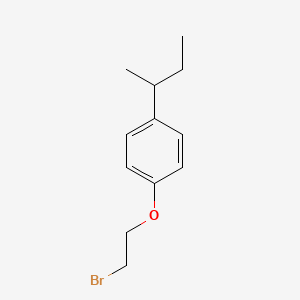

![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)
![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)
